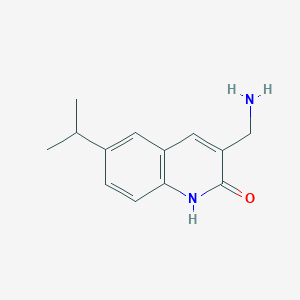

3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one

Description

3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one is a substituted quinolin-2-one derivative characterized by an aminomethyl group at the 3-position and an isopropyl group at the 6-position of the dihydroquinoline scaffold.

Propriétés

IUPAC Name |

3-(aminomethyl)-6-propan-2-yl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13(16)15-12/h3-6,8H,7,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAURAVOLQCVPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=O)C(=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Key factors in industrial production include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of robust purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different dihydroquinoline derivatives.

Substitution: The aminomethyl and propan-2-yl groups can participate in substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce different dihydroquinoline derivatives.

Applications De Recherche Scientifique

3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one and selected analogs:

Key Observations :

The isopropyl group at position 6 enhances lipophilicity compared to amino or methyl substituents, which may influence membrane permeability and pharmacokinetics.

Core Structure Variations: The 1,2-dihydroquinolin-2-one core differs from 1H-quinolin-4-one (e.g., compound in ) in tautomeric stability and electronic distribution, impacting receptor binding and metabolic pathways.

Synthetic Accessibility: The synthesis of 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one may follow reductive amination protocols similar to those reported for 3-(substituted-aminomethyl) derivatives, as seen in . However, the isopropyl substituent requires tailored aldehyde precursors or alkylation steps.

Research Findings and Implications

While direct pharmacological data for 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one are scarce, insights can be extrapolated from related compounds:

- 6-Amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one (CAS 136764-92-6) has been cataloged as a building block in drug discovery, with its hydroxyl group likely contributing to target engagement via polar interactions .

- 6-Amino-3-methyl-1,2-dihydroquinolin-2-one (CAS 30093-23-3) is noted for its stability under physiological conditions, attributed to the methyl group’s electron-donating effects .

- The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold (e.g., ) has been extensively studied for antibacterial activity, suggesting that modifications to the quinolinone core could yield analogous bioactivity in the target compound.

Activité Biologique

3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

- IUPAC Name : 3-(aminomethyl)-6-propan-2-yl-1H-quinolin-2-one

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

The biological activity of this compound is largely attributed to its structural features:

- The aminomethyl group allows for hydrogen bonding with biological targets.

- The quinoline core can intercalate with DNA or interact with various enzymes, influencing biological pathways.

Antimicrobial Activity

Research indicates that 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound demonstrated notable activity against:

- Gram-positive bacteria : High effectiveness against species such as Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of this compound on MCF-7 cells, it was found that:

- The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM.

- The mechanism involved induction of apoptosis and cell cycle arrest.

Other Biological Activities

Beyond antimicrobial and anticancer effects, 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one has been noted for:

- Antioxidant Activity : Exhibiting significant free radical scavenging properties.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| 3-(Aminomethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one | 150 |

| Ascorbic Acid | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.